Cas no 876351-00-7 ((S)-Cypridina luciferin)

(S)-Cypridina luciferin structure
(S)-Cypridina luciferin structure
Product Name:(S)-Cypridina luciferin
CAS-nummer:876351-00-7
MF:C22H27N7O
MW:405.496083498001
CID:2014109
PubChem ID:135398684
Update Time:2025-04-21

(S)-Cypridina luciferin Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-Cypridina luciferin
    • Cypridina luciferin
    • [3-(2-sec-butyl-6-indol-3-yl-3-oxo-3,7-dihydro-imidazo[1,2-a]pyrazin-8-yl)-propyl]-guanidine
    • {3-[2((S)-sec-Butyl)-6-indol-3-yl-3-oxo-3,7-dihydro-imidazo[1,2-a]pyrazin-8-yl]-propyl}-guanidin
    • {3-[2((S)-sec-butyl)-6-indol-3-yl-3-oxo-3,7-dihydro-imidazo[1,2-a]pyrazin-8-yl]-propyl}-guanidine
    • UNII-761TM14Y84
    • CHEBI:17073
    • Vargulin trifluoroacetate
    • Luciferin (cypridina)
    • Cypridina luciferin TFA salt;Vargula luciferin TFA salt
    • 2-[3-[2-[(2S)-butan-2-yl]-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine
    • 1-(3-{2-[(2S)-butan-2-yl]-6-(1H-indol-3-yl)-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-8-yl}propyl)guanidine
    • Vargulin
    • cypridinluciferin
    • 7273-34-9
    • Luciferin (vargula)
    • [3-[3,7-dihydro-6-(1H-indol-3-yl)-2-[(S)-1-methyl-6-propyl]-3-oxoimidazo[1,2-a]pyrazin-8-yl]propyl]guanidine
    • 2-[3-[2-[(2S)-butan-2-yl]-6-(1H-indol-3-yl)-3-oxo-7H-imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine
    • FV63212
    • (+)-(S)-Cypridina luciferin
    • AKOS040751362
    • C02825
    • 761TM14Y84
    • SCHEMBL823117
    • Q7915670
    • Guanidine, N-(3-(3,7-dihydro-6-(1H-indol-3-yl)-2-((1S)-1-methylpropyl)-3-oxoimidazo(1,2-a)pyrazin-8-yl)propyl)-
    • Vargula luciferin
    • 876351-00-7
    • Inchi: 1S/C22H27N7O/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25)/t13-/m0/s1
    • InChI-sleutel: AVNJFDTZJJNPKF-ZDUSSCGKSA-N
    • LACHT: OC1=C([C@@H](C)CC)N=C2C(CCC/N=C(\N)/N)=NC(C3=CNC4C=CC=CC3=4)=CN21

Berekende eigenschappen

  • Exacte massa: 405.22770851Da
  • Monoisotopische massa: 405.22770851Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 7
  • Complexiteit: 598
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 131Ų
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd